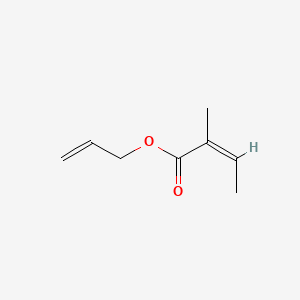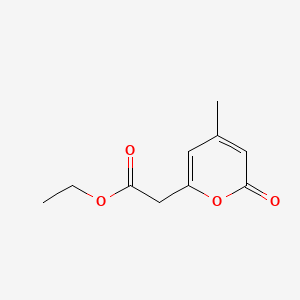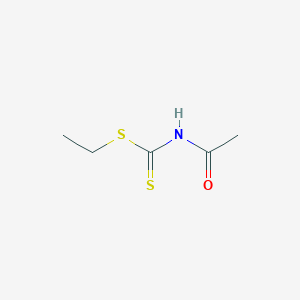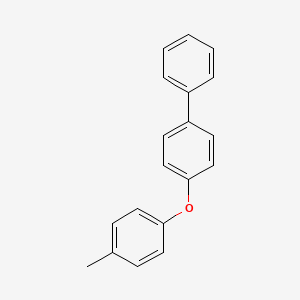
3-Fluoro-D-(2-2H)alanine benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-D-[2-2h]alanine benzenesulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is a derivative of alanine, an amino acid, and features a fluorine atom and a deuterium atom, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-D-[2-2h]alanine benzenesulfonate typically involves the introduction of a fluorine atom and a deuterium atom into the alanine structure. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The deuterium atom can be incorporated using deuterated reagents or solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Fluoro-D-[2-2h]alanine benzenesulfonate may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-D-[2-2h]alanine benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoropyruvate, which can further react to form fluorolactate.
Reduction: Reduction reactions can convert fluoropyruvate to fluorolactate.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Fluoropyruvate: Formed during oxidation reactions.
Fluorolactate: Formed during reduction reactions.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-D-[2-2h]alanine benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-D-[2-2h]alanine benzenesulfonate involves its interaction with bacterial alanine racemase. By inhibiting this enzyme, the compound disrupts the synthesis of D-alanine, an essential component of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-D-alanine: Similar structure but lacks the deuterium atom.
2-Fluoro-D-alanine: Fluorine atom is positioned differently.
D-Alanine: Lacks both the fluorine and deuterium atoms.
Uniqueness
3-Fluoro-D-[2-2h]alanine benzenesulfonate is unique due to the presence of both a fluorine atom and a deuterium atom, which confer distinct chemical and biological properties. The deuterium atom can influence the metabolic stability and reaction kinetics, making this compound particularly interesting for research and industrial applications.
Eigenschaften
CAS-Nummer |
59189-06-9 |
|---|---|
Molekularformel |
C9H12FNO5S |
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
(2R)-2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid |
InChI |
InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/t;2-/m.0/s1/i;2D |
InChI-Schlüssel |
XOXBTKOKBQADJP-RFHPMPFVSA-N |
Isomerische SMILES |
[2H][C@](CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12653091.png)


![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)







